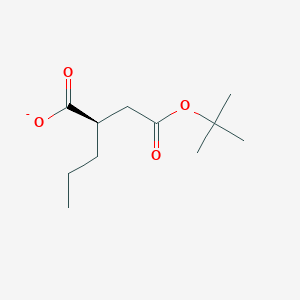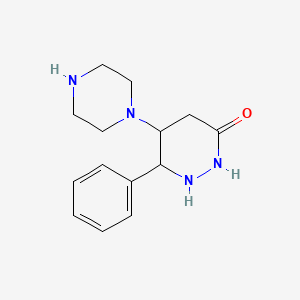
3(2H)-Pyridazinone, 6-phenyl-5-(1-piperazinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3(2H)-Pyridazinone, 6-phenyl-5-(1-piperazinyl)- is a heterocyclic compound that features a pyridazinone core with phenyl and piperazinyl substituents. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Pyridazinone, 6-phenyl-5-(1-piperazinyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-phenylpyridazin-3(2H)-one with piperazine in the presence of a suitable catalyst and solvent. The reaction is usually carried out under reflux conditions to ensure complete cyclization and formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
3(2H)-Pyridazinone, 6-phenyl-5-(1-piperazinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The phenyl and piperazinyl groups can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups onto the phenyl or piperazinyl moieties .
Wissenschaftliche Forschungsanwendungen
3(2H)-Pyridazinone, 6-phenyl-5-(1-piperazinyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3(2H)-Pyridazinone, 6-phenyl-5-(1-piperazinyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylpiperazine: A simple compound with a phenyl group bound to a piperazine ring.
Dihydropyrimidin-2(1H)-one: Compounds with similar heterocyclic structures and potential biological activities.
Uniqueness
3(2H)-Pyridazinone, 6-phenyl-5-(1-piperazinyl)- is unique due to its specific combination of a pyridazinone core with phenyl and piperazinyl substituents. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Eigenschaften
Molekularformel |
C14H20N4O |
|---|---|
Molekulargewicht |
260.33 g/mol |
IUPAC-Name |
6-phenyl-5-piperazin-1-yldiazinan-3-one |
InChI |
InChI=1S/C14H20N4O/c19-13-10-12(18-8-6-15-7-9-18)14(17-16-13)11-4-2-1-3-5-11/h1-5,12,14-15,17H,6-10H2,(H,16,19) |
InChI-Schlüssel |
NIBFSAAALPNOAZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1)C2CC(=O)NNC2C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-fluoro-1-methyl-3-[2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-8H-quinazolin-1-ium-2,4-dione](/img/structure/B12347982.png)
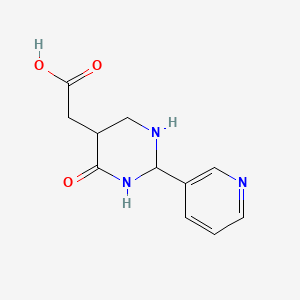
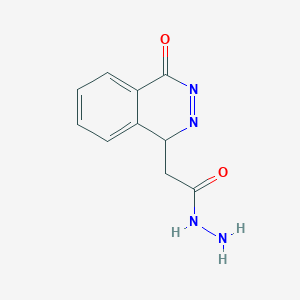
![Methyl 1,3-dimethyl-2,4-dioxopyrrolo[2,3-d]pyrimidin-1-ium-6-carboxylate](/img/structure/B12348001.png)

![(R)RuCl[(pcymene)(DMBINAP)]Cl](/img/structure/B12348006.png)

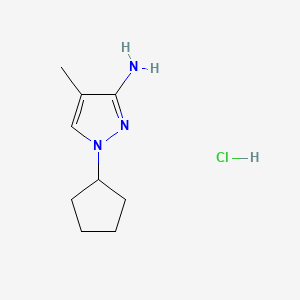
![2-[(3,5-Dicarboxyphenyl)amino]-5-nitrobenzenesulfonate](/img/structure/B12348033.png)

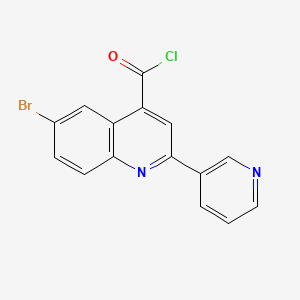
![methyl 4-[(Z)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]benzoate](/img/structure/B12348069.png)
